

Techniques for Assessing Atomoxetine Brain Penetration: Application Notes and Protocols

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Compound of Interest

Compound Name: Atomoxetine

Cat. No.: B1665822

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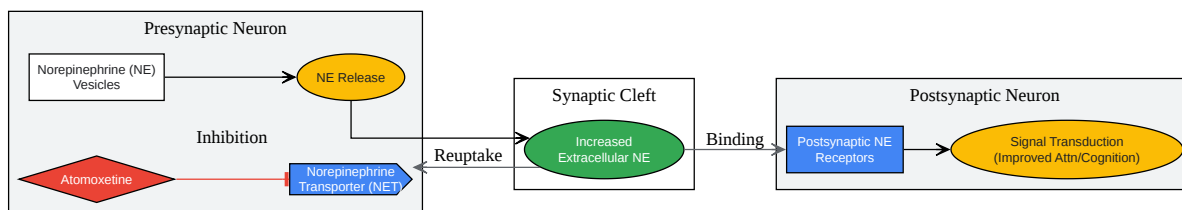
For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) and engage its target, the norepinephrine transporter (NET), within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for three key techniques used to assess the brain penetration of **atomoxetine**: in vivo microdialysis, positron emission tomography (PET), and brain tissue homogenate analysis.

Mechanism of Action: Norepinephrine Transporter Inhibition

Atomoxetine's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET).^{[1][2]} This inhibition leads to an increase in the extracellular concentration of norepinephrine, particularly in the prefrontal cortex, a brain region crucial for attention and executive function.^{[1][3][4]} Interestingly, in the prefrontal cortex where dopamine transporters are sparse, NET is also responsible for the reuptake of dopamine. Consequently, **atomoxetine** can also lead to a localized increase in extracellular dopamine levels in this region, further contributing to its therapeutic effects.



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Atomoxetine inhibits the norepinephrine transporter (NET), increasing synaptic norepinephrine.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to **atomoxetine** brain penetration, derived from various preclinical and clinical studies.

Table 1: **Atomoxetine** Brain Penetration in Rats (In Vivo Microdialysis)

Parameter	Value	Reference
Steady-State Brain Extracellular Fluid to Unbound Plasma Concentration Ratio (CECF/CuP)	0.7 ± 0.4	
Steady-State Cerebrospinal Fluid to Unbound Plasma Concentration Ratio (CCSF/CuP)	1.7	
Whole Brain to Brain ECF Concentration Ratio (CB/CECF)	170	
Brain Cell to Brain ECF Concentration Ratio (CBC/CECF)	219	

Table 2: **Atomoxetine** Norepinephrine Transporter (NET) Occupancy in Non-human Primates (PET)

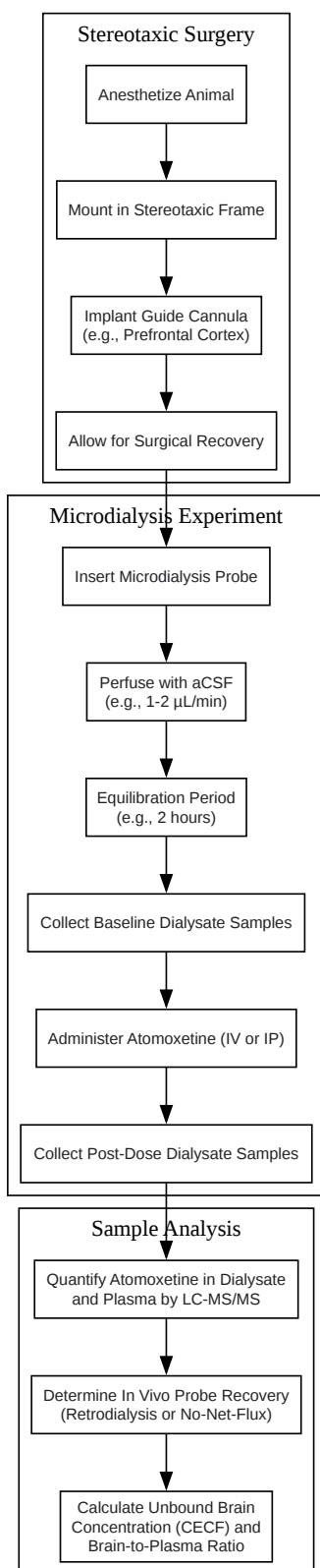
Atomoxetine Infusion Dose (mg/kg/h)	NET Occupancy (%)
0.03	38
0.06	~60
0.12	82

Data adapted from a study in cynomolgus monkeys.

Experimental Protocols

In Vivo Microdialysis for Atomoxetine Brain Penetration

This protocol describes the use of in vivo microdialysis to measure unbound **atomoxetine** concentrations in the brain extracellular fluid (ECF) of rodents.



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Workflow for in vivo microdialysis to assess **atomoxetine** brain penetration.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane or ketamine/xylazine)
- Microdialysis probes (e.g., CMA 12, 2 mm membrane)
- Guide cannula
- Microinfusion pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4
- **Atomoxetine** hydrochloride
- LC-MS/MS system

Protocol:

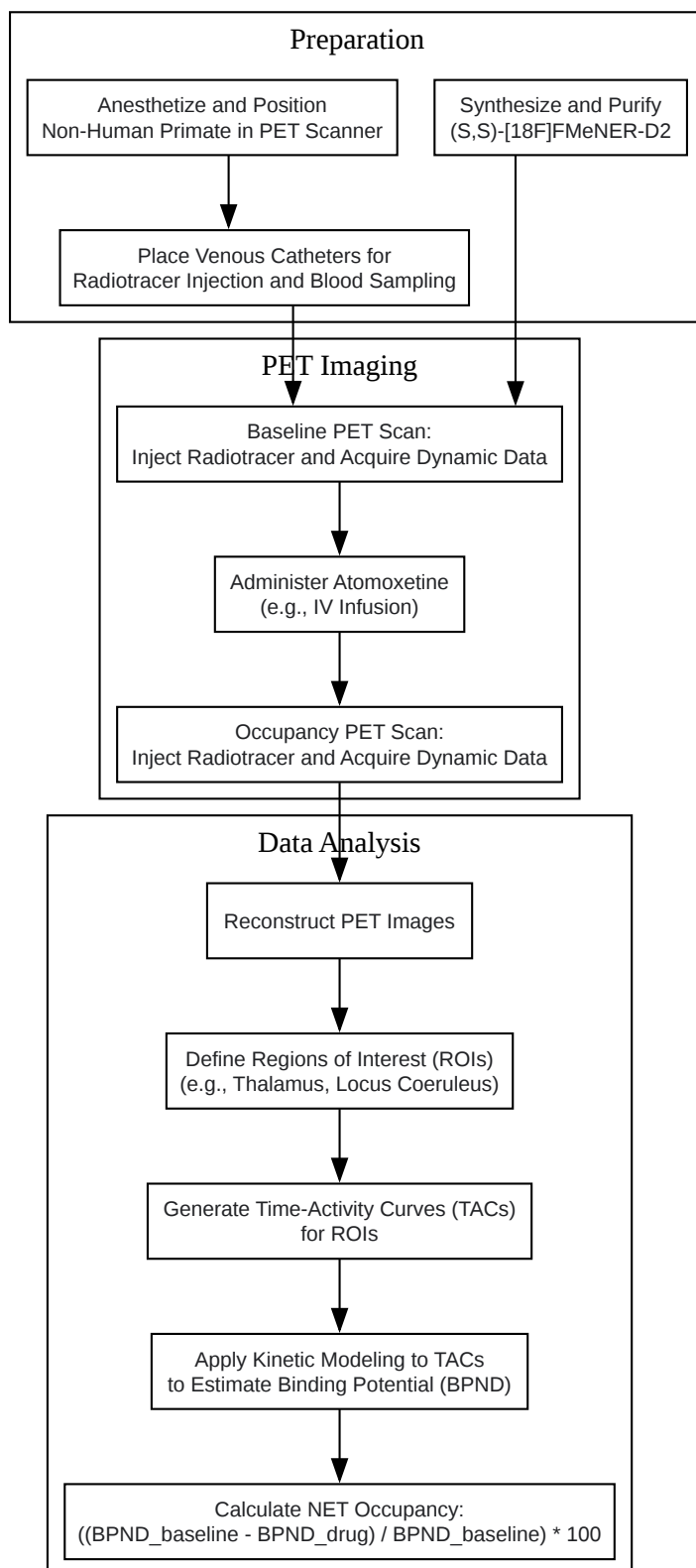
- Stereotaxic Surgery and Guide Cannula Implantation:
 1. Anesthetize the rat and place it in a stereotaxic frame.
 2. Perform a midline incision on the scalp to expose the skull.
 3. Drill a small hole at the desired coordinates for the prefrontal cortex (e.g., AP: +3.2 mm, ML: ± 0.8 mm from bregma; DV: -2.5 mm from dura).
 4. Implant the guide cannula and secure it with dental cement.
 5. Allow the animal to recover for at least 48 hours.
- Microdialysis Probe Insertion and Perfusion:

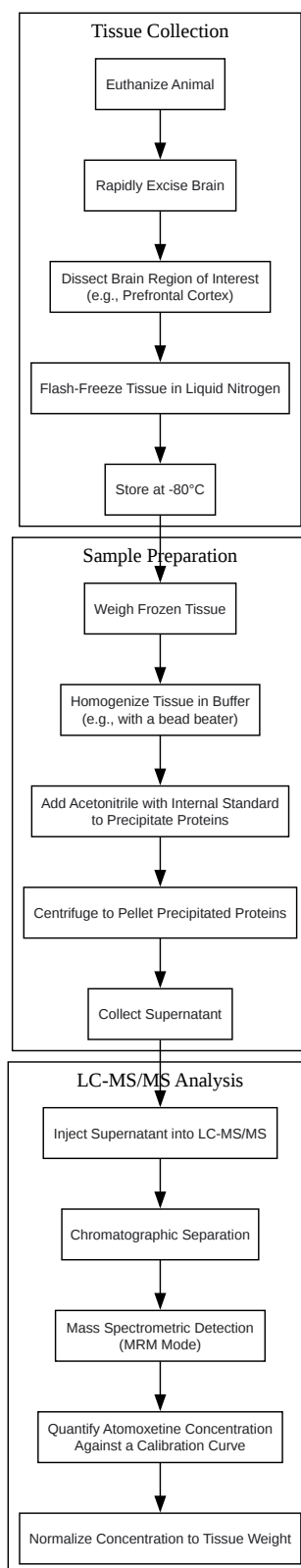
1. On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
 2. Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
 3. Perfuse the probe with aCSF at a flow rate of 1-2 $\mu\text{L}/\text{min}$.
 4. Allow the system to equilibrate for at least 2 hours.
- Sample Collection:
 1. Collect at least three baseline dialysate samples (e.g., every 20 minutes).
 2. Administer **atomoxetine** (e.g., intravenously or intraperitoneally).
 3. Continue collecting dialysate samples for the desired duration (e.g., 4-6 hours).
 4. Collect blood samples at corresponding time points.
 - In Vivo Probe Recovery Calibration:
 1. Retrodialysis Method: At the end of the experiment, perfuse the probe with a known concentration of **atomoxetine** in aCSF and measure the loss of **atomoxetine** from the perfusate.
 2. No-Net-Flux Method: Perfuse the probe with several different concentrations of **atomoxetine** in aCSF and measure the gain or loss at each concentration. The concentration at which there is no net flux represents the ECF concentration.
 - Sample Analysis:
 1. Determine the concentration of **atomoxetine** in the dialysate and plasma samples using a validated LC-MS/MS method.
 2. Calculate the unbound concentration of **atomoxetine** in the brain ECF (CECF) by correcting the dialysate concentration for the in vivo recovery.

3. Determine the unbound fraction of **atomoxetine** in plasma ($f_{u,p}$) using equilibrium dialysis or ultracentrifugation.
4. Calculate the unbound brain-to-plasma concentration ratio ($K_{p,uu} = C_{ECF} / C_{u,plasma}$).

Positron Emission Tomography (PET) for NET Occupancy

This protocol outlines the use of PET with the radiotracer (S,S)-[18F]FMeNER-D2 to measure norepinephrine transporter (NET) occupancy by **atomoxetine** in non-human primates.





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